molecular formula C15H17BrO3 B1323893 trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid CAS No. 735274-92-7

trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

Cat. No. B1323893
M. Wt: 325.2 g/mol
InChI Key: GBKPVVHPQQKNTI-WDEREUQCSA-N
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Description

“trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid” is a chiral compound . It has a CAS Number of 735274-92-7 and a molecular weight of 325.2 . The IUPAC name for this compound is (1R,2S)-2-[2-(2-bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid .


Molecular Structure Analysis

The molecular formula of this compound is C15H17BrO3 . The InChI code is 1S/C15H17BrO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1 .

Scientific Research Applications

  • Pharmacological Properties of Derivatives : A study by Veer and Oud (2010) describes the synthesis of related compounds like trans-2-phenyl-cyclohexane carboxylic acid and their conversion into tertiary aminoalkyl esters. These esters exhibit various pharmacological properties, particularly antispasmodic activity (Veer & Oud, 2010).

  • Molecular Structures and Hydrogen-Bonding Patterns : Smith and Wermuth (2012) investigated the structures of compounds formed from reactions involving similar cyclic carboxylic acid derivatives. Their study provides insights into the molecular structures and hydrogen-bonding patterns of these compounds (Smith & Wermuth, 2012).

  • Synthesis and Evaluation as ACE Inhibitors : Turbanti et al. (1993) synthesized monoamidic derivatives of similar carboxylic acids and evaluated them in vitro for their inhibitory activity against angiotensin converting enzyme, suggesting potential applications in cardiovascular treatments (Turbanti et al., 1993).

  • Optical Active Derivatives and Molecular Rotations : Research by Nohira, Ehara, and Miyashita (1970) on optically active trans-2-aminocyclohexanecarboxylic acids provides insights into the preparation of such compounds and their molecular rotations, relevant for understanding the optical properties of related compounds (Nohira, Ehara, & Miyashita, 1970).

properties

IUPAC Name

(1R,2S)-2-[2-(2-bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17BrO3/c16-13-8-4-3-7-12(13)14(17)9-10-5-1-2-6-11(10)15(18)19/h3-4,7-8,10-11H,1-2,5-6,9H2,(H,18,19)/t10-,11+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKPVVHPQQKNTI-WDEREUQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CC(=O)C2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CC(=O)C2=CC=CC=C2Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001155020
Record name rel-(1R,2S)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexane-1-carboxylic acid

CAS RN

735274-92-7
Record name rel-(1R,2S)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=735274-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name rel-(1R,2S)-2-[2-(2-Bromophenyl)-2-oxoethyl]cyclohexanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001155020
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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